molecular formula C12H21NO4S B1520572 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate CAS No. 859833-24-2

4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate

Cat. No. B1520572
M. Wt: 275.37 g/mol
InChI Key: MDZIZHLFXGPRRS-UHFFFAOYSA-N
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Description

“4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate” is a chemical compound with the molecular formula C12H21NO4S . It is often used in research and has a molecular weight of 275.37 g/mol.

Scientific Research Applications

Synthesis and Characterization

SYNTHESIS, CHARACTERIZATION AND IN VITRO ANTIMICROBIAL EVALUATION OF SOME NEW AMIDES OF THIOMORPHOLINE CARBOXYLATE A study focused on the synthesis and antimicrobial evaluation of new amides of Thiomorpholine carboxylate, where 4-tert-butyl 2-methyl thiomorpholine-2,4-dicarboxylate 1,1-dioxide was synthesized and reacted with primary amines. The compounds exhibited moderate to good antibacterial and antifungal activity (Nagavelli et al., 2014).

Novel synthesis of cis-3,5-disubstituted morpholine derivatives This research discusses the diastereoselective transformation of 1-tert-Butyl-2-(allyloxymethyl)aziridine into cis-3,5-di(bromomethyl)-4-tert-butylmorpholine and further synthesis of derivatives through nucleophilic displacement (D’hooghe et al., 2006).

Chemoenzymatic Synthesis

An Efficient Chemoenzymatic Synthesis of S-(-)-Fenpropimorph This paper reports the first enantioselective synthesis of S-(-)-1-[3-(4-tert-butylphenyl)-2-methyl]propyl-cis-3,5-dimethylmorpholine, a biologically active enantiomer of the fungicide fenpropimorph, using a chemoenzymatic approach (Avdagić et al., 1994).

Marine Drugs and Antimalarial Research

Synthetic Studies on Potent Marine Drugs Synthesis and the Crystal Structure of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic Acid

This study synthesizes a key intermediate, 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, potentially useful for structural-activity relationship studies of antitumor antibiotic tetrahydroisoquinoline natural products (Li et al., 2013).

Candidate selection and preclinical evaluation of N-tert-butyl isoquine (GSK369796), an affordable and effective 4-aminoquinoline antimalarial for the 21st century The paper discusses N-tert-Butyl isoquine (GSK369796), a 4-aminoquinoline drug candidate, highlighting its selection, design, and preclinical evaluation for its antimalarial properties (O’Neill et al., 2009).

Coordination Chemistry and Polymerization

Synthesis, crystal structure and photophysical properties of lanthanide coordination polymers of 4-[4-(9H-carbazol-9-yl)butoxy]benzoate the effect of bidentate nitrogen donors on luminescence

This research synthesizes and characterizes lanthanide coordination polymers, exploring the photophysical properties and potential applicability as optical devices (Raphael et al., 2012).

Molecular design of single site catalyst precursors for the ring-opening polymerization of cyclic ethers and esters The study investigates the ring-opening polymerization of cyclic ethers and esters, offering insights into the catalyst design and polymerization mechanism (Antelmann et al., 2001).

Safety And Hazards

The safety and hazards associated with “4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate” are not well-documented. It is recommended to handle this compound with appropriate safety measures .

properties

IUPAC Name

4-O-tert-butyl 3-O-ethyl thiomorpholine-3,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4S/c1-5-16-10(14)9-8-18-7-6-13(9)11(15)17-12(2,3)4/h9H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDZIZHLFXGPRRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CSCCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40661417
Record name 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate

CAS RN

859833-24-2
Record name 4-(1,1-Dimethylethyl) 3-ethyl 3,4-thiomorpholinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=859833-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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